molecular formula C12H16N2O3 B3323833 2-acetamido-N-benzyl-3-hydroxypropanamide CAS No. 171623-02-2

2-acetamido-N-benzyl-3-hydroxypropanamide

Cat. No.: B3323833
CAS No.: 171623-02-2
M. Wt: 236.27 g/mol
InChI Key: XRKSCJLQKGLSKU-UHFFFAOYSA-N
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Description

2-Acetamido-N-benzyl-3-hydroxypropanamide (CAS: 171623-02-2) is a chiral compound (R-configuration) recognized as a key intermediate and process-related impurity in the synthesis of lacosamide, an anticonvulsant drug . Its structure features a hydroxypropanamide backbone substituted with an acetamido group at position 2 and a benzyl group at the N-terminal (Fig. 1). The compound is synthesized via acetylation of (R)-2-amino-N-benzyl-3-hydroxypropanamide using acetic anhydride or through coupling reactions involving N-acetylserine and benzylamine under controlled conditions . Analytical characterization includes IR, 1H-NMR, 13C-NMR, and mass spectrometry, with a molecular ion peak at m/z 237.1231 (ESI-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide involves the reaction of a precursor compound with acetic anhydride in a suitable solvent . The precursor compound, typically (2R)-2-amino-N-benzyl-3-methoxypropanamide, is acetylated using acetic anhydride in the presence of a base and solvent to isolate the crude compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves chemical synthesis using standard organic chemistry techniques and purification processes to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-benzyl-3-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, bases, and solvents such as methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, acetylation of the precursor compound results in the formation of this compound .

Scientific Research Applications

Anticonvulsant Properties

Research indicates that 2-acetamido-N-benzyl-3-hydroxypropanamide exhibits significant anticonvulsant activity, making it a candidate for treating seizure disorders. Its mechanism involves:

  • Modulation of gamma-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission regulation.
  • Enhancement of slow inactivation of voltage-gated sodium channels, similar to other antiepileptic drugs like lacosamide .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Preliminary studies suggest:

  • In vitro activity against various cancer cell lines.
  • Potential for development into therapeutic agents targeting specific cancer pathways.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Acetylation : Using acetic anhydride to introduce the acetamido group.
  • Hydroxylation : Introducing the hydroxyl group through selective reduction processes.

These synthesis routes require careful control of reaction conditions to ensure high yields and purity .

Several studies have documented the effects and applications of this compound:

  • Anticonvulsant Efficacy :
    • A study demonstrated that modifications to the compound's structure could enhance its anticonvulsant efficacy through QSAR modeling techniques.
  • Anticancer Activity :
    • In vitro tests showed that the compound inhibited the growth of specific cancer cell lines, suggesting its potential as a lead compound for drug development in oncology.
  • Forced Degradation Studies :
    • Research on degradation products highlighted the importance of understanding stability and interaction profiles during drug development, ensuring safety and efficacy in clinical settings .

Mechanism of Action

The mechanism of action of 2-acetamido-N-benzyl-3-hydroxypropanamide involves the inhibition of protein kinases, which are enzymes that regulate various cellular processes. By inhibiting these kinases, the compound induces apoptosis in human cancer cells, leading to cell death .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Property Value/Description Reference
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
CAS Number 171623-02-2 (R-enantiomer)
Spectral Data (MS) [M+H]⁺ = 237.1231
Synthesis Route Acetylation of amino derivative

Comparison with Structurally Similar Compounds

2-Amino-N-benzyl-3-hydroxypropanamide (Compound 12)

  • Structural Difference : Lacks the acetyl group at position 2.
  • Role : Precursor to 2-acetamido-N-benzyl-3-hydroxypropanamide during lacosamide synthesis.
  • Stability: Less stable due to the free amino group, which increases susceptibility to oxidation and degradation .
  • Analytical Data : Molecular ion at m/z 195.0 [M+H]⁺ (ESI-MS) .

2-Acetamido-N-benzylacrylamide (Compound 3)

  • Structural Difference : Contains an acrylamide moiety (α,β-unsaturated carbonyl) instead of a hydroxypropanamide backbone.
  • Role : Degradation product of lacosamide under basic conditions .
  • Reactivity : Higher electrophilicity due to the conjugated double bond, making it prone to Michael addition reactions.
  • Analytical Data : Molecular ion at m/z 219.1130 [M+H]⁺ (ESI-MS) .

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide (Lacosamide S-Enantiomer)

  • Structural Difference : Methoxy group replaces the hydroxyl group at position 3; S-configuration at the chiral center.
  • Role : Pharmacologically inactive enantiomer of lacosamide .
  • Physicochemical Impact : Reduced polarity compared to the hydroxy analog, leading to differences in solubility and metabolic pathways .
  • CAS Number : 175481-37-5 .

N-Benzylacetamide

  • Structural Difference : Simplified structure lacking the hydroxypropanamide chain.
  • Role : Byproduct during lacosamide synthesis via incomplete coupling reactions .
  • Analytical Data : Molecular ion at m/z 150.0913 [M+H]⁺ (ESI-MS) .

Table 2: Comparative Analysis of Structural and Functional Properties

Compound Functional Groups Molecular Weight (g/mol) Key Role Stability Concerns
This compound Acetamido, hydroxy, benzyl 236.27 Lacosamide intermediate/impurity Hydrolysis of acetamido group
2-Amino-N-benzyl-3-hydroxypropanamide Amino, hydroxy, benzyl 194.23 Synthesis precursor Oxidation of amino group
2-Acetamido-N-benzylacrylamide Acetamido, acrylamide, benzyl 218.24 Degradation product Electrophilic reactivity
Lacosamide S-enantiomer Acetamido, methoxy, benzyl 250.29 Inactive enantiomer Metabolic resistance

Implications of Structural Modifications

  • Hydroxy vs. Methoxy Groups : The hydroxyl group in this compound enhances hydrogen bonding capacity, increasing solubility in polar solvents compared to the methoxy analog .
  • Acetamido vs. Amino Groups: Acetylation improves stability by protecting the amino group from oxidative degradation, critical for maintaining the integrity of lacosamide during storage .
  • Stereochemical Impact : The R-configuration in this compound is essential for its role as a lacosamide precursor, while the S-enantiomer lacks therapeutic activity .

Biological Activity

2-Acetamido-N-benzyl-3-hydroxypropanamide is a chemical compound with the molecular formula C12H16N2O3C_{12}H_{16}N_{2}O_{3}. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research. It functions primarily as a kinase inhibitor, affecting various biochemical pathways associated with cell growth and apoptosis.

The primary mechanism of action for this compound involves the inhibition of protein kinases. This inhibition leads to significant alterations in cellular signaling pathways, particularly those governing cell proliferation and survival. The compound has been shown to induce apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapeutics.

Cellular Effects

Research indicates that this compound exerts its effects predominantly on human cancer cell lines. The compound's ability to trigger apoptotic pathways has been documented, highlighting its potential as an anticancer agent.

The interaction of this compound with protein kinases results in the modulation of several key biochemical pathways. This includes pathways involved in:

  • Cell Growth : Inhibition of kinases can lead to reduced cell proliferation.
  • Cell Cycle Regulation : The compound may interfere with the progression of the cell cycle, contributing to its apoptotic effects.
  • Signal Transduction : By altering kinase activity, the compound can impact various signaling cascades critical for cell survival.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:

StudyObjectiveFindings
Study A (2023)Evaluate anticancer propertiesDemonstrated significant apoptosis induction in breast cancer cell lines.
Study B (2024)Investigate kinase inhibitionConfirmed that the compound inhibits specific protein kinases involved in tumor growth.
Study C (2025)Assess cellular effectsShowed reduced cell viability in lung cancer cells treated with varying concentrations of the compound.

Mechanistic Insights

The following mechanisms have been proposed based on current research:

  • Inhibition of Specific Kinases : The compound selectively targets certain kinases that are overactive in cancer cells, leading to decreased signaling for survival and proliferation.
  • Induction of Apoptosis : Through its interaction with cellular machinery, it promotes programmed cell death, which is crucial for eliminating cancerous cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Properties
LacosamideRelated structureUsed as an anticonvulsant; potential overlap in kinase inhibition
2-Acetamido-N-benzyl-3-methoxypropanamideMethoxy substitutionMay exhibit different biological activities compared to hydroxy derivative
N-benzyl-2-hydroxypropanamideHydroxy group presenceDemonstrates diverse biological interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetamido-N-benzyl-3-hydroxypropanamide, and how can reaction conditions be optimized?

  • The compound can be synthesized via a multi-step amidation process. For example, starting with hydroxypropanamide derivatives, introduce the acetamido group using acetylation reagents (e.g., acetic anhydride) under controlled pH (~7–8) to minimize side reactions. The N-benzyl group can be introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like palladium or nickel . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting temperature (40–60°C), and using polar aprotic solvents (e.g., DMF) to enhance solubility .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm backbone structure via 1^1H NMR (e.g., δ 7.3 ppm for benzyl aromatic protons, δ 2.0 ppm for acetamido methyl group) and 13^{13}C NMR (e.g., carbonyl signals at ~170 ppm) .
  • HPLC : Assess purity (>98%) using a C18 column, isocratic elution (acetonitrile/water, 60:40), and UV detection at 254 nm .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+^+ at m/z 265.1) via ESI-MS .

Q. What are the stability considerations for this compound under varying storage conditions?

  • The compound is stable at room temperature in inert atmospheres (argon/nitrogen) but prone to hydrolysis in humid environments. Store desiccated at −20°C in amber vials. Avoid prolonged exposure to light, as the hydroxy group may oxidize. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) can quantify degradation products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological interactions of this compound?

  • Quantum mechanical calculations (e.g., DFT) can map electron density to predict nucleophilic/electrophilic sites. Molecular docking studies (using AutoDock Vina) may reveal binding affinities for targets like enzymes (e.g., proteases) or receptors. For example, the benzyl group’s π-π stacking potential and the hydroxy group’s hydrogen-bonding capacity can be modeled to prioritize synthesis of derivatives with enhanced activity .

Q. How should researchers address contradictory data in literature regarding the compound’s biological activity?

  • Contradictions often arise from assay variability (e.g., cell line differences, compound purity). Mitigation strategies include:

  • Standardized Assays : Replicate experiments using identical conditions (e.g., IC50_{50} determination in HEK293 vs. HeLa cells).
  • Batch Validation : Ensure compound purity via orthogonal methods (HPLC, NMR) before testing.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What methodologies are effective for studying the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies : Use Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) by varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes.
  • X-ray Crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. Methodological Guidance Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis Optimization Reflux under inert atmosphere, HPLC monitoringTemperature: 50°C; Solvent: DMF; Catalyst: Pd/C
Purity Assessment Reverse-phase HPLCColumn: C18; Mobile Phase: ACN/H2_2O (60:40)
Stability Testing Accelerated degradation studiesConditions: 40°C, 75% RH; Duration: 4 weeks
Computational Modeling DFT for reactivity, Docking for target interactionSoftware: Gaussian, AutoDock Vina

Properties

IUPAC Name

2-acetamido-N-benzyl-3-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSCJLQKGLSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The U.S. Pat. No. 8,796,488 describes a process for Lacosamide (Scheme-6) using a similar reaction, where the resumes N-acetyl-D,L-serine methyl ester is heated at 65° C. with 5 equivalents of benzylamine to obtain N-acetyl-D,L-serine benzylamide in 84% yield. At such a temperature, significant racemization should take place. The chiral purity of the product was of no consequence because the authors used racemic starting material. The authors achieved the required chiral purity through resolution using 2-(S)-chloro mandelic acid, an expensive resolving agent. Furthermore, the process is complicated by the fact that the acetyl group is removed to free the amino group to facilitate resolution with a chiral acid. The required acetyl group is again introduced at the final step.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

2-acetamido-N-benzyl-3-hydroxypropanamide
2-acetamido-N-benzyl-3-hydroxypropanamide
2-acetamido-N-benzyl-3-hydroxypropanamide
2-acetamido-N-benzyl-3-hydroxypropanamide
2-acetamido-N-benzyl-3-hydroxypropanamide
2-acetamido-N-benzyl-3-hydroxypropanamide

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